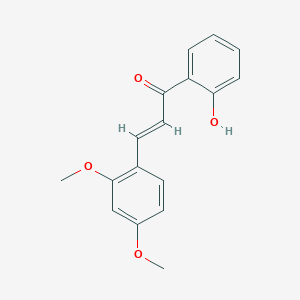

2,4-Dimethoxy-2'-hydroxychalcone

Description

Properties

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-9-7-12(17(11-13)21-2)8-10-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIBPRISLKRPRQ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 2,4 Dimethoxy 2 Hydroxychalcone

Identification of Botanical Sources and Natural Distribution

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a significant class of flavonoids that are widespread throughout the plant kingdom. nih.gov These compounds are common secondary metabolites in fruits, vegetables, seeds, and flowers. nih.gov While the 2'-hydroxychalcone (B22705) framework is a common feature in many naturally occurring bioactive molecules, the specific isomer 2,4-Dimethoxy-2'-hydroxychalcone is not widely reported as a natural isolate in peer-reviewed phytochemical literature.

Extensive database searches reveal numerous related chalcone (B49325) structures isolated from various botanical sources. For instance, 4'-Hydroxy-2,4-dimethoxychalcone has been identified in the red herbal resin of Dracaena cochinchinensis, and 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone is found in Chromolaena tacotana. nih.govnih.gov However, a definitive report detailing the isolation of this compound from a specific plant species remains elusive in the surveyed scientific literature.

The compound is more frequently documented as a product of chemical synthesis in research contexts. researchgate.net Its preparation is typically achieved through laboratory methods, which allows for the generation of pure material for further study.

Table 1: Examples of Naturally Occurring Chalcones with Similar Substitution Patterns This table showcases related compounds to provide context on the natural distribution of similar chalcone structures, as a specific natural source for this compound is not widely documented.

| Compound Name | Botanical Source | Reference |

|---|---|---|

| 4'-Hydroxy-2,4-dimethoxychalcone | Dracaena cochinchinensis | nih.gov |

| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Chromolaena tacotana | nih.gov |

| 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Syzygium balsameum | np-mrd.org |

Advanced Extraction and Purification Protocols from Biomass

Given that this compound is primarily reported as a synthetic compound, this section outlines a standard, research-oriented protocol for its synthesis and purification, as would be conducted in a laboratory setting. The most common synthetic route is the Claisen-Schmidt condensation. researchgate.netresearchgate.net

This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). For the synthesis of this compound, the precursors are 2'-hydroxyacetophenone (B8834) and 2,4-dimethoxybenzaldehyde (B23906) .

A General Laboratory Synthesis and Purification Protocol:

Reaction Setup: 2'-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde are dissolved in a suitable solvent, typically ethanol (B145695). researchgate.net

Catalysis: A strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an aqueous or ethanolic solution, is added dropwise to the mixture while stirring. nih.govresearchgate.net The reaction is often performed at room temperature.

Reaction Monitoring: The progress of the condensation is monitored using thin-layer chromatography (TLC) until the starting materials are consumed.

Workup and Initial Purification: Upon completion, the reaction mixture is poured into ice-cold water and acidified (e.g., with dilute HCl) to precipitate the crude chalcone product. nih.gov The solid is then collected by filtration and washed with water to remove inorganic salts.

Advanced Purification:

Recrystallization: The crude solid is further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield crystalline this compound. nih.gov

Column Chromatography: For higher purity, the crude product can be subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example using a mixture of n-hexane and ethyl acetate, is employed to separate the desired chalcone from any unreacted starting materials or byproducts.

Research-Oriented Chromatographic and Spectroscopic Characterization of Isolated this compound

The definitive identification of this compound relies on a combination of modern spectroscopic techniques. The data presented here are based on public chemical databases and typical values reported for closely related chalcone structures. nih.gov

Table 2: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | nih.gov |

| Molecular Formula | C₁₇H₁₆O₄ | nih.gov |

| Molecular Weight | 284.31 g/mol | nih.gov |

| Appearance | Typically a yellow solid at room temperature | researchgate.net |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Mode | Precursor Ion | Precursor m/z | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| ESI-Negative | [M-H]⁻ | 283.0976 | 268, 253, 251 | nih.gov |

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: The IR spectrum of a 2'-hydroxychalcone shows characteristic absorption bands for its functional groups. For this compound, expected peaks include a broad band for the hydroxyl (-OH) group (around 3400-3500 cm⁻¹), sharp peaks for aromatic C-H bonds (around 3000-3100 cm⁻¹), a strong absorption for the α,β-unsaturated carbonyl (C=O) group (around 1640-1660 cm⁻¹), and bands for C=C double bonds of the aromatic rings and the enone system (around 1450-1610 cm⁻¹). nih.gov The C-O stretching of the methoxy (B1213986) groups would appear in the 1200-1250 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Chalcones typically exhibit two main absorption bands in their UV-Vis spectra. For this compound, these would correspond to the π → π* transitions within the aromatic rings and the cinnamoyl system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure. While a fully assigned, peer-reviewed spectrum for this specific compound is not readily available, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Features |

|---|---|---|---|

| -OH (on Ring A) | ~12-13 | Singlet (broad) | Highly deshielded due to intramolecular H-bonding with carbonyl. |

| H-α (vinylic) | ~7.5-7.8 | Doublet | Part of the α,β-unsaturated system. |

| H-β (vinylic) | ~7.8-8.1 | Doublet | Coupled to H-α. |

| -OCH₃ (C2, C4) | ~3.8-3.9 | Singlet (2x) | Two distinct signals for the two methoxy groups. |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| C=O (carbonyl) | ~190-194 | Deshielded signal characteristic of a conjugated ketone. |

| C-α (vinylic) | ~120-125 | Carbon adjacent to the carbonyl group. |

| C-β (vinylic) | ~140-145 | Carbon adjacent to Ring B. |

| C-OCH₃ | ~55-56 | Signals for the two methoxy group carbons. |

Synthetic Pathways and Chemical Derivatization of 2,4 Dimethoxy 2 Hydroxychalcone

Established Synthetic Routes for 2,4-Dimethoxy-2'-hydroxychalcone

The primary and most widely utilized method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction serves as a cornerstone for the formation of the characteristic α,β-unsaturated ketone core of chalcones.

Claisen-Schmidt Condensation Protocols and Mechanistic Insights

The Claisen-Schmidt condensation involves the base-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). In the case of this compound, the precursors are 2,4-dimethoxybenzaldehyde (B23906) and 2'-hydroxyacetophenone (B8834). The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol (B145695). youtube.com

The mechanism proceeds through the formation of an enolate ion from the acetophenone in the presence of the base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product subsequently undergoes dehydration to yield the stable α,β-unsaturated ketone, the chalcone (B49325). The presence of the hydroxyl group on the acetophenone and the methoxy (B1213986) groups on the benzaldehyde influence the reactivity and yield of the reaction.

Optimized conditions for similar 2'-hydroxychalcone (B22705) syntheses have been explored, highlighting the importance of factors like temperature and the choice of base. ajrconline.org For instance, studies have shown that lower temperatures, such as 0°C, can lead to better yields and purity. ajrconline.org Sodium hydroxide has been identified as a more effective catalyst compared to others like calcium hydroxide or magnesium hydroxide in certain 2'-hydroxychalcone syntheses. ajrconline.org

Alternative Synthetic Methodologies and Comparative Analysis

While the Claisen-Schmidt condensation is the most common route, alternative "green" synthetic methods have been developed to improve efficiency and reduce environmental impact. rasayanjournal.co.in One such method is the use of grinding techniques, which involves the solvent-free reaction of the starting materials with a solid base catalyst. rasayanjournal.co.inresearchgate.net This mechanochemical approach offers several advantages, including shorter reaction times, higher yields in some cases, and the elimination of organic solvents. rasayanjournal.co.inresearchgate.net

For example, the synthesis of a related chalcone, 2',6'-dihydroxy-3,4-dimethoxy chalcone, using a grinding technique with solid NaOH resulted in a higher yield (70%) in just 15 minutes compared to the conventional method in ethanol which gave a 65% yield over a longer period. researchgate.net Another sustainable approach involves ball mill mechanochemistry, which has been successfully employed for the synthesis of a library of 2'-hydroxychalcones. nih.gov This method, optimized with KOH as a catalyst, has achieved yields as high as 96%. nih.gov

Other synthetic pathways reported for chalcones in general, which could potentially be adapted for this compound, include the Carbonylative Heck coupling, Suzuki-Miyaura coupling, and Sonogashira isomerization coupling reactions. researchgate.net However, the Claisen-Schmidt condensation remains the most straightforward and widely applied method due to its simplicity and readily available starting materials. researchgate.net

Catalytic Systems Employed in this compound Synthesis

The choice of catalyst is crucial in the synthesis of chalcones. As mentioned, alkali metal hydroxides like NaOH and KOH are the most common and effective base catalysts for the Claisen-Schmidt condensation. ajrconline.org The concentration of the base can also significantly affect the reaction outcome. ajrconline.org

In addition to traditional base catalysis, research has explored the use of other catalytic systems. For instance, solid catalysts such as zinc oxide have been used for the solvent-free synthesis of chalcones and their subsequent conversion to flavanones. While acid catalysts like HCl, BF3, and B2O3 can be used in Claisen-Schmidt condensations, they generally result in lower yields (10-40%) compared to base-catalyzed reactions. scitepress.org The development of more efficient and recyclable catalytic systems remains an active area of research to further improve the synthesis of chalcones like this compound.

Strategies for Derivatization and Analogue Design

The derivatization of the this compound scaffold is a key strategy for modulating its biological activities and exploring structure-activity relationships (SAR). Modifications can be targeted at either the A-ring (derived from the acetophenone) or the B-ring (derived from the benzaldehyde).

Targeted Structural Modifications on the A-Ring

Furthermore, additional substituents can be introduced onto the aromatic ring. For instance, the synthesis of various chalcone derivatives has involved the use of acetophenones with different substitution patterns on the A-ring, including methyl and phenyl groups. nih.gov These modifications can significantly impact the biological profile of the resulting chalcones.

Targeted Structural Modifications on the B-Ring

The B-ring, bearing the two methoxy groups at positions 2 and 4, is a common target for structural variation. The number and position of methoxy groups can be altered, or they can be replaced with other electron-donating or electron-withdrawing groups.

Chemical Modifications of the α,β-Unsaturated Carbonyl System

The reactivity of the α,β-unsaturated ketone moiety in this compound is central to its chemical derivatization. This system is susceptible to various transformations, allowing for the introduction of diverse functional groups and the construction of new molecular architectures.

The presence of the α,β-unsaturated carbonyl system makes chalcones effective Michael acceptors. wikipedia.org This reactivity allows for conjugate addition reactions where nucleophiles attack the β-carbon of the enone system. A variety of nucleophiles, including enolates, amines, and thiols, can participate in this reaction, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.comchemistrysteps.com For instance, the Michael addition of a stabilized enolate, such as that derived from a β-ketoester or malonate, to a chalcone is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgtamu.edu The reaction is typically base-catalyzed, with the base abstracting an acidic proton from the Michael donor to generate the nucleophilic enolate. tamu.edu

The general mechanism for the Michael reaction involves three key steps:

Deprotonation of the Michael donor to form an enolate. masterorganicchemistry.com

Conjugate addition of the enolate to the β-carbon of the α,β-unsaturated carbonyl system. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com

Weaker bases tend to favor 1,4-conjugate addition, while stronger bases may lead to 1,2-addition at the carbonyl carbon. chemistrysteps.com The choice of nucleophile and reaction conditions can thus direct the regioselectivity of the addition. The resulting 1,5-dicarbonyl compounds from Michael additions are valuable intermediates for further synthetic transformations, including intramolecular aldol condensations to form cyclic structures. tamu.eduyoutube.com

The α,β-unsaturated carbonyl system is also implicated in the biological activity of some chalcone derivatives, where it can act as a warhead for nucleophilic attack by amino acid residues in enzyme active sites. nih.gov

Cyclization Reactions Leading to Novel Bioactive Scaffolds

The this compound scaffold is a versatile precursor for the synthesis of various heterocyclic compounds, most notably flavonoids. The presence of the 2'-hydroxy group is crucial for these cyclization reactions, enabling intramolecular processes that lead to the formation of a new heterocyclic ring.

One of the most common transformations is the cyclization of 2'-hydroxychalcones to flavanones through an intramolecular Michael addition. rsc.org This reaction is often catalyzed by acid or base. Under basic conditions, the 2'-hydroxyl group is deprotonated, and the resulting phenoxide attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the flavanone (B1672756) ring system. rsc.org

Furthermore, 2'-hydroxychalcones can be converted to flavones. This can be achieved through a two-step process where the chalcone is first cyclized to a flavanone, which is then oxidized. rsc.org Alternatively, direct oxidative cyclization methods have been developed. For example, palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones, which can be formed from the corresponding chalcones, can lead to either flavones or flavanones depending on the reaction conditions, such as the choice of oxidants and additives. rsc.orgrsc.org

The reactivity of the α,β-unsaturated carbonyl system also allows for cyclo-condensation reactions with various dinucleophiles to form other heterocyclic scaffolds. For example, reaction with hydrazine (B178648) derivatives can yield pyrazolines. nih.gov The reaction of a chalcone with hydrazine hydrate (B1144303) can lead to the formation of a pyrazoline ring. nih.gov

These cyclization reactions significantly expand the chemical space accessible from this compound, providing routes to a wide range of flavonoids and other heterocyclic structures with potential biological activities.

Optimization of Reaction Conditions for High-Yielding Synthesis of this compound and its Derivatives

The most prevalent method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. researchgate.netacs.org This reaction involves the base- or acid-catalyzed condensation of an appropriately substituted acetophenone with a benzaldehyde. ufms.br For the synthesis of this compound, this would involve the reaction of 2'-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde.

The optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters that are often varied include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst and Solvent Effects:

Base Catalysis: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used catalysts in alcoholic solvents such as ethanol or methanol. ajrconline.orgnih.gov The concentration of the base can significantly impact the yield. ajrconline.org For instance, in the synthesis of 2'-hydroxychalcone, 40% NaOH was found to be optimal. ajrconline.org Isopropyl alcohol has also been shown to be an effective solvent. ajrconline.org

Acid Catalysis: Acid catalysts such as hydrochloric acid (HCl) or p-toluenesulfonic acid can also be employed, though they sometimes result in lower yields compared to base catalysis. ufms.brnih.govscitepress.org

Green Chemistry Approaches: To improve the environmental footprint of the synthesis, alternative "green" methods have been explored. These include solvent-free grinding techniques and the use of micellar media. acs.orgnih.govscitepress.org Grinding the reactants with a solid base like KOH or Ba(OH)2 can lead to high yields in a short reaction time. scitepress.org Reactions in aqueous micellar solutions using surfactants like cetyltrimethylammonium bromide (CTAB) or Tween 80 have also been shown to be efficient. acs.orgnih.gov

Temperature and Reaction Time:

The reaction temperature can have a drastic effect on the yield and purity of the product. ajrconline.org In some cases, carrying out the reaction at lower temperatures, such as 0°C, has been found to provide the best yield. ajrconline.org

The reaction time is another important parameter. While the reaction may proceed to completion within a few hours, prolonged stirring may not necessarily lead to a significant increase in yield. ajrconline.org

Table 1: Optimization of Claisen-Schmidt Condensation for Chalcone Synthesis

| Parameter | Variation | Optimal Condition (Example) | Reference |

|---|---|---|---|

| Catalyst | NaOH, KOH, LiOH, Ca(OH)₂, Mg(OH)₂ | 40% NaOH | ajrconline.org |

| Solvent | Ethanol, Methanol, Isopropyl Alcohol, Acetonitrile | Isopropyl Alcohol | ajrconline.org |

| Temperature | Room Temperature, 0°C, Reflux | 0°C | ajrconline.org |

| Reaction Time | Varied (e.g., 4-48 hours) | ~4 hours | ajrconline.org |

| Method | Conventional, Grinding, Micellar | Grinding with KOH | scitepress.org |

By systematically optimizing these parameters, high-yielding and efficient syntheses of this compound and its derivatives can be achieved, facilitating further exploration of their chemical and biological properties.

Mechanistic Investigations of Biological Activities of 2,4 Dimethoxy 2 Hydroxychalcone

Elucidation of Cellular Oxidative Stress Modulation Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. 2,4-Dimethoxy-2'-hydroxychalcone exhibits potent antioxidant properties through various mechanisms.

Direct Free Radical Scavenging Pathways

Chalcones, in general, are known for their strong radical scavenging potential. nih.gov The presence of hydroxyl groups is considered a key feature that enhances the antioxidant activity of chalcones. nih.gov Dihydrochalcones, which are related structures, also demonstrate significant antioxidant activities, with the 2'-hydroxyl group on the A ring being identified as an essential pharmacophore for radical scavenging. researchgate.net The antioxidant capacity is often evaluated using tests like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net For instance, a study on various 2'-hydroxychalcones showed that some derivatives possess significant DPPH radical scavenging ability. nih.gov The position of hydroxyl groups on the phenyl ring strongly influences the free radical scavenging capacity. researchgate.net Specifically, ortho- and para-dihydroxylated chalcones show excellent antioxidant activities, which is attributed to the formation of stable semiquinone radicals through electron delocalization. researchgate.net

Induction and Enhancement of Endogenous Antioxidant Systems (e.g., Glutathione (B108866) Biosynthesis Pathways)

Beyond direct scavenging, some hydroxychalcones can bolster the cell's own antioxidant defenses. For example, 2',5'-dihydroxychalcone (B1234639) has been shown to increase cellular levels of glutathione (GSH). nih.gov This increase is mediated by both ROS-dependent and ROS-independent pathways. nih.gov The ROS-dependent pathway involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to an AP-1 transcriptional response. nih.gov Concurrently, a ROS-independent pathway activates the NF-E2-related factor 2 (Nrf2) transcriptional response, which is also mediated by the JNK and p38MAPK signaling pathways. nih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

Glutathione itself is a crucial antioxidant synthesized in a two-step enzymatic process involving glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). researchgate.netresearchgate.net The induction of GSH synthesis by compounds like hydroxychalcones provides a more sustained antioxidant effect compared to direct radical scavenging alone. The process of reducing oxidized glutathione back to its active, reduced form is dependent on the enzyme glutathione reductase and requires NADPH, which is supplied by the pentose (B10789219) phosphate (B84403) pathway. youtube.com

Molecular Basis of Lipid Peroxidation Inhibition

Lipid peroxidation is a destructive chain reaction that damages cell membranes and is a hallmark of oxidative stress. Several 2'-hydroxychalcone (B22705) derivatives have demonstrated the ability to inhibit lipid peroxidation. nih.govnih.gov For example, in a study evaluating a series of 2'-hydroxychalcones, one derivative, chalcone (B49325) 4b, which has two hydroxyl groups on the B ring, showed an 82.3% inhibition of lipid peroxidation. nih.govmdpi.com The inhibition of lipid peroxidation induced by AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride) is a common method to assess this antioxidant capability. nih.gov The molecular basis for this inhibition is linked to the radical scavenging ability of the chalcones, which can break the chain reaction of lipid peroxidation.

Regulatory Actions on Inflammatory Signaling Cascades

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a contributing factor to many diseases. This compound and related compounds have been shown to modulate key inflammatory pathways.

Inhibition of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in the inflammatory process. Research on a related compound, 2′-hydroxy-3,6′-dimethoxychalcone, demonstrated its ability to decrease the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition was linked to the suppression of the phosphorylation of IκBα, p38MAPK, ERK, and JNK, as well as the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus. nih.gov In another study, a different compound, javamide-II, was found to selectively inhibit IL-6 production by suppressing the phosphorylation of p38 MAPK and its downstream target ATF-2, without significantly affecting TNF-α levels. nih.gov

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymatic Activities

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Several chalcone derivatives have been identified as inhibitors of these enzymes. For instance, a series of 3,4-dihydroxychalcones were found to be potent inhibitors of 5-lipoxygenase, with some also inhibiting cyclooxygenase. nih.gov Specifically, 2',5'-dimethoxy-3,4-dihydroxychalcone (B1236367) was a notable inhibitor of both enzymes. nih.gov In a study focused on 2'-hydroxychalcones, a derivative with a methoxymethylene substituent on ring A and three methoxy (B1213986) groups on ring B (chalcone 3c) was the most promising LOX inhibitor with an IC50 value of 45 μM. nih.govmdpi.com Another related compound, 2′-hydroxy-3,6′-dimethoxychalcone, was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in a concentration-dependent manner in LPS-stimulated cells. nih.gov

Interactive Data Table: Biological Activities of 2'-Hydroxychalcone Derivatives

| Compound/Derivative | Biological Activity | Key Findings | Reference |

| Chalcone 4b (with two hydroxyls on ring B) | Antioxidant, Anti-lipid peroxidation | 82.4% DPPH radical scavenging, 82.3% inhibition of lipid peroxidation. | nih.govmdpi.com |

| Chalcone 3c (methoxymethylene on ring A, three methoxys on ring B) | LOX Inhibition | IC50 = 45 μM for LOX inhibition. | nih.govmdpi.com |

| 2',5'-dihydroxychalcone | Glutathione Induction | Increases cellular GSH levels via ROS-dependent (JNK/AP-1) and ROS-independent (JNK/p38/Nrf2) pathways. | nih.gov |

| 2',5'-dimethoxy-3,4-dihydroxychalcone | COX and LOX Inhibition | Potent inhibitor of both 5-lipoxygenase and cyclooxygenase. | nih.gov |

| 2′-hydroxy-3,6′-dimethoxychalcone | Anti-inflammatory | Decreased production of TNF-α and IL-6; inhibited iNOS and COX-2 expression. | nih.gov |

With sincere regret, a comprehensive and scientifically rigorous article focusing exclusively on the mechanistic investigations of the biological activities of This compound , as per the specified detailed outline, cannot be generated at this time.

Extensive and targeted research has revealed a significant scarcity of dedicated scientific literature and experimental data specifically for the compound This compound across the requested subsections. While there is a substantial body of research on the biological activities of other closely related chalcone derivatives, the strict adherence to the provided outline and the explicit focus on this singular compound prevents the inclusion of such analogous information.

The available search results provide general information or data on isomers and other substituted chalcones, which cannot be accurately extrapolated to This compound without violating the principles of scientific accuracy and the specific constraints of the request.

Therefore, to maintain the integrity and factual correctness of the response, and to fully comply with the user's instructions, the generation of the article is not possible without further specific research on This compound becoming publicly available.

Molecular Mechanisms of Cellular Growth Inhibition and Programmed Cell Death in Neoplastic Cells (In Vitro Studies)

Interaction with Anti-Apoptotic and Pro-Survival Proteins (e.g., Bcl-2 Family, mTOR Signaling)

Mechanistic studies on chalcones structurally related to this compound reveal significant interactions with key regulatory proteins of apoptosis and cell survival. The Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway, are notable targets. nih.gov These proteins include anti-apoptotic members like Bcl-2 and Mcl-1, and pro-apoptotic members such as Bad and Bax. Research on a related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), demonstrated that it could alter the balance of these proteins in breast cancer cells. nih.gov Specifically, treatment with DDC led to a downregulation of the anti-apoptotic proteins Mcl-1, Bcl-2, and Bcl-xL. nih.gov In a study on a different chalcone, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), treatment of multiple myeloma cells resulted in a decrease in Bcl-2 expression, which coincided with an upregulation of the pro-apoptotic protein Bad. nih.govnih.gov This shift in the ratio of anti- to pro-apoptotic proteins lowers the threshold for mitochondrial outer membrane permeabilization, facilitating the release of cytochrome C and subsequent activation of caspases, thereby promoting cell death. nih.gov

Furthermore, the PI3K/Akt/mTOR signaling pathway, a critical cascade for promoting cell growth, proliferation, and survival, has been identified as a key target. nih.gov The mTOR protein, in particular, is a master regulator of cellular metabolism and its dysregulation is a hallmark of many cancers. In silico simulations predicted favorable binding interactions between the DDC chalcone and mTOR. nih.gov Experimental studies confirmed this, showing that related chalcones can effectively suppress this pro-survival pathway. Treatment with DMEC on multiple myeloma cells led to a marked reduction in the expression of key pathway components, including phosphatidylinositol-3-kinase (PI3K) and the phosphorylated (activated) forms of Akt and mTOR. nih.govnih.gov This inhibition disrupts downstream signaling, hindering protein synthesis and cell growth, and ultimately sensitizes cancer cells to apoptosis. nih.gov

Cell Line Specific Responses and Differential Sensitivity Profiles

The biological activity of chalcones is not uniform across all cancer types, exhibiting distinct, cell-line-specific responses. This differential sensitivity is influenced by the unique molecular and genetic characteristics of each cell line. For instance, the cytotoxic effects of 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) were evaluated against several multiple myeloma (MM) cell lines, revealing varying degrees of sensitivity. nih.govnih.gov The half-maximal inhibitory concentrations (IC50) indicated that U266 cells were the most sensitive, followed by MM.1S and then RPMI8226 cells, as detailed in the table below. nih.gov

Similarly, the anti-cancer effects of 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) were assessed against different breast cancer subtypes, specifically luminal A (MCF-7) and triple-negative (MDA-MB-231) cells. nih.gov While DDC induced apoptosis and autophagy in both cell lines, the regulation of Bcl-2 family proteins showed a subtype-specific pattern. nih.gov A notable restoration in the protein levels of Bcl-xL was observed in MCF-7 cells after 48 hours, whereas in MDA-MB-231 cells, it was Bcl-2 levels that showed a tendency to recover. nih.gov This suggests that cancer cells may activate different defense mechanisms to counteract the stress induced by the chalcone, and these responses are dependent on the specific anti-apoptotic Bcl-2 family members active in that particular cancer type. nih.gov

Table 1: Differential Cytotoxicity of a Related Chalcone (DMEC) in Multiple Myeloma Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| U266 | Multiple Myeloma | 15.02 | nih.gov |

| MM.1S | Multiple Myeloma | 18.36 | nih.gov |

| RPMI8226 | Multiple Myeloma | 25.97 | nih.gov |

Anti-Infective Mechanism-of-Action Studies

Antiparasitic Efficacy and Cellular Targets (e.g., Plasmodium falciparum, Leishmania donovani)

Chalcones have demonstrated significant potential as anti-infective agents, particularly against parasitic protozoa. Research on 2,4-dimethoxy-4'-butoxychalcone, a close analog of this compound, has shown potent antimalarial activity. nih.gov This novel oxygenated chalcone was found to inhibit the in vitro growth of both chloroquine-susceptible (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum, the parasite responsible for the most virulent form of human malaria. nih.gov The study also demonstrated significant in vivo efficacy, as oral administration of the compound protected mice from lethal infections of rodent malaria parasites, Plasmodium berghei and Plasmodium yoelii. nih.gov These findings highlight the potential of this chalcone scaffold to be developed into a new class of antimalarial drugs that can overcome existing resistance mechanisms. nih.gov While the precise cellular target was not fully elucidated in this study, the activity of other chalcones against parasites like Leishmania donovani suggests mechanisms that may involve disruption of parasitic metabolic pathways or interference with redox balance. nih.gov

In Vitro Antibacterial and Antifungal Modulations and Their Underlying Mechanisms

The anti-infective properties of the chalcone scaffold extend to fungal pathogens. Studies on 2',4'-dihydroxychalcone (B613834) (2',4'-DHC), a related compound, have elucidated a specific mechanism of action against the opportunistic human pathogen Aspergillus fumigatus. nih.gov This chalcone was identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a crucial molecular chaperone that helps fungal pathogens withstand stress and resist antifungal drugs. nih.gov Molecular docking studies indicated that 2',4'-DHC binds to the ATPase domain of Hsp90, disrupting its function. nih.gov This inhibition leads to a downstream suppression of the calcineurin signaling pathway, evidenced by the reduced expression of key components like cnaA and crzA. nih.gov Consequently, the expression of conidiation-associated genes (abaA, brlA, and wetA) was significantly decreased, leading to a drastic reduction in mycelial growth and a complete block of pigmentation at therapeutic concentrations. nih.gov Other studies have shown broad effectiveness of chalcone derivatives against dermatophytes like Trychophyton rubrum, with Minimum Inhibitory Concentrations (MIC) reported in the range of 0.015 to 1.25 µg/mL. researchgate.netfrontiersin.org

Comprehensive Enzyme Modulation and Inhibition Profiles

Inhibition Kinetics and Molecular Targets of Glycosidases (e.g., α-Amylase, α-Glucosidase)

A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-amylase and α-glucosidase. nih.gov Chalcones have emerged as a promising class of compounds for this purpose, with many derivatives showing potent inhibitory activity against these enzymes. nih.gov

Detailed mechanistic studies on bavachalcone (B190645), a representative chalcone, have provided significant insights into its interaction with α-glucosidase. scielo.brscielo.br It exhibited remarkably potent inhibition with an IC50 value of 15.35 ± 0.57 μg/mL, which is substantially stronger than the standard anti-diabetic drug acarbose (B1664774) (IC50 = 2.77 ± 0.09 mg/mL). scielo.br Kinetic analysis using Lineweaver-Burk plots revealed that bavachalcone acts as a mixed-type inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. scielo.brscielo.br Molecular docking simulations further illuminated the molecular targets, suggesting that the inhibitory effect stems from the formation of hydrogen bonds with key amino acid residues within the α-glucosidase active site, specifically trp391, arg428, and trp710. scielo.brresearchgate.net Similarly, a kinetic study on 2,4-dimethoxy-6,7-dihydroxyphenanthrene, a compound sharing the 2,4-dimethoxy substitution pattern, found that it inhibited α-glucosidase in a reversible and noncompetitive manner. nih.gov This collective evidence underscores the potential of the chalcone scaffold to yield potent glycosidase inhibitors for the management of hyperglycemia. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of a Related Chalcone

| Compound | IC50 Value | Inhibition Type | Reference |

|---|---|---|---|

| Bavachalcone | 15.35 ± 0.57 µg/mL | Mixed competitive and non-competitive | scielo.br |

| Acarbose (Standard) | 2.77 ± 0.09 mg/mL | Competitive | scielo.br |

Mechanistic Insights into Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin. nih.gov Its inhibition is a major focus for the development of skin-whitening agents and treatments for hyperpigmentation disorders. nih.gov Chalcones, including those with a 2,4-dihydroxy or dimethoxy substitution pattern, have been identified as potent tyrosinase inhibitors. nih.gov

The inhibitory mechanism of chalcones against tyrosinase is closely linked to their chemical structure, particularly the substitution pattern of hydroxyl and methoxy groups on their aromatic rings. nih.govnih.gov Research indicates that a 2,4-substituted resorcinol (B1680541) moiety on the B-ring is a significant contributor to high inhibitory potency. nih.gov Conversely, placing this substitution pattern on the A-ring or altering it to a 3,5-substitution significantly reduces the inhibitory effect. nih.gov This highlights the specific structural requirements for effective interaction with the enzyme's active site.

Kinetic studies on active hydroxychalcones have often revealed a competitive mode of inhibition. nih.govmdpi.com For example, a highly active compound, 2,2',4,4',6'-pentahydroxychalcone, was found to be a competitive inhibitor with a Ki value of 3.1 µM. nih.gov This indicates that the inhibitor directly competes with the substrate (like L-tyrosine or L-DOPA) for binding to the enzyme's active site, which contains copper ions essential for catalysis. nih.govukm.my The ability of some chalcones to chelate these copper ions is believed to be part of their inhibitory mechanism. nih.govukm.my

The presence of a catechol (3,4-dihydroxy) group on the B-ring can lead to oxidation into an o-quinone in the presence of tyrosinase, which is not advantageous for inhibitory potency. nih.govnih.gov In contrast, a catechol group on the A-ring can act as both a metal chelator and a competitive inhibitor. nih.gov These findings underscore the nuanced structure-activity relationships governing tyrosinase inhibition by chalcones. While specific kinetic data for this compound is not detailed in the provided results, the general principles derived from closely related hydroxy- and methoxy-chalcones suggest it likely operates through competitive inhibition, with its specific potency influenced by the precise arrangement of its methoxy and hydroxyl groups.

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|---|

| 2,4,2',4'-Tetrahydroxychalcone | 0.02 | Not specified | Not specified | nih.gov |

| 2,4,3',4'-Tetrahydroxychalcone | 0.2 | Not specified | Not specified | nih.gov |

| 2,2',4,4',6'-Pentahydroxychalcone | 1 | Competitive | 3.1 | nih.gov |

| Kojic Acid (Standard Inhibitor) | 12 | Competitive | Not specified | nih.gov |

Histone Deacetylase (HDAC) Modulation and Epigenetic Implications

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. nih.gov By removing acetyl groups from lysine (B10760008) residues on histone proteins, HDACs cause the chromatin to become more condensed. nih.gov This compact structure restricts the access of transcription factors to DNA, leading to the repression of gene expression. nih.gov The deregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors (HDACi) a significant area of therapeutic research. nih.govnih.gov

HDAC inhibitors work by blocking the active site of HDAC enzymes, which prevents the removal of acetyl groups. nih.gov This leads to histone hyperacetylation, a state associated with a more relaxed chromatin structure and increased gene transcription. nih.gov This can result in the re-expression of silenced genes, such as tumor suppressor genes, and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govnih.gov

While direct studies focusing exclusively on the HDAC inhibitory activity of this compound are not prominent in the provided search results, the broader class of chalcones has been explored for this activity. The general chalcone scaffold is recognized for its potential in drug discovery, and modifications to this structure can yield compounds with various biological activities, including HDAC inhibition. nih.gov

The epigenetic implications of HDAC inhibition are profound. By modulating the expression of numerous genes, HDAC inhibitors can influence a wide range of cellular processes. nih.govnih.gov In the context of neurodegenerative diseases like Huntington's disease, HDAC inhibitors have been shown to ameliorate cognitive and motor deficits in preclinical models, suggesting a role in restoring normal gene expression patterns that are disrupted in these conditions. nih.gov For cancer therapy, the ability of HDAC inhibitors to reactivate silenced tumor suppressor genes is a key mechanism behind their anti-proliferative effects. nih.gov Given the established biological activities of chalcones, investigating the potential of specific derivatives like this compound as HDAC modulators could open new avenues for their application in diseases with an epigenetic basis.

Structure Activity Relationship Sar Studies of 2,4 Dimethoxy 2 Hydroxychalcone Derivatives

Influence of A-Ring Substitution Patterns on Biological Potency and Selectivity

The substitution pattern on the A-ring of 2,4-dimethoxy-2'-hydroxychalcone derivatives significantly impacts their biological activity. The presence of a 2'-hydroxy group is a recurring motif in many biologically active chalcones and is considered important for various activities.

Studies on 2'-hydroxychalcones as acetylcholinesterase (AChE) inhibitors have shown that the presence of methoxy (B1213986) groups at the C-4' and C-6' positions on the A-ring generally leads to higher activity. nih.gov This is consistent with the observation that electron-donating groups on the A-ring can enhance the inhibitory potency against AChE. nih.gov For instance, derivatives of the naturally occurring 2'-hydroxy-4',6'-dimethoxychalcone, flavokawain B, have demonstrated good AChE inhibitory activity. nih.gov

The antioxidant and anti-inflammatory properties of chalcones are also heavily influenced by A-ring substitutions. The presence of a 2'-hydroxy substituent is often linked to the neutrophil oxidative inhibition ability. mdpi.com The specific arrangement and nature of these substituents can modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

Table 1: Influence of A-Ring Substitution on Acetylcholinesterase (AChE) Inhibition

| Compound | A-Ring Substituents | AChE Inhibitory Activity (IC50) |

|---|---|---|

| 2'-hydroxychalcone (B22705) | 2'-OH | Moderate |

| 2'-hydroxy-4',6'-dimethoxychalcone | 2'-OH, 4'-OCH3, 6'-OCH3 | Increased Activity |

Impact of B-Ring Substitution Patterns on Bioactivity Profiles

The B-ring of the chalcone (B49325) scaffold provides another critical site for modification to tune the biological activity. The nature and position of substituents on the B-ring can dramatically alter the bioactivity profile of this compound derivatives.

In the context of AChE inhibition, halogen substituents (such as bromine or chlorine) on the B-ring have been associated with the greatest activity in some series of 2'-hydroxychalcones. nih.gov However, the effect is not universally positive, as not all halogenated derivatives show significant activity. nih.gov

For antioxidant activity, the substitution pattern on the B-ring is a key determinant. It has been reported that for chalcones with one or two hydroxyl groups on the B-ring, the antioxidant activity follows the order: 2-OH < 3-OH << 4-OH << 3,4-di-OH. mdpi.com The 3,4-dihydroxy substitution pattern on the B-ring is often considered optimal for high antioxidant activity. mdpi.com

Furthermore, modifications on the B-ring can influence anticancer properties. For example, in a study of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) derivatives, various substitutions on the B-ring were explored to enhance anticancer activity. researchgate.net

Table 2: Impact of B-Ring Substitution on Antioxidant Activity

| Compound | B-Ring Substituents | Relative Antioxidant Activity |

|---|---|---|

| 2',4'-dihydroxychalcone (B613834) | 4-OH | High |

| 2',3,4-trihydroxychalcone | 3-OH, 4-OH | Very High |

Significance of the α,β-Unsaturated Carbonyl System for Functional Activity

The α,β-unsaturated carbonyl system is a defining feature of the chalcone backbone and is intrinsically linked to its biological activity. This conjugated system acts as a Michael acceptor, capable of forming covalent adducts with nucleophilic residues, particularly cysteine thiols in proteins. nih.gov This reactivity is a primary mechanism for the biological effects of many α,β-unsaturated carbonyl compounds. nih.gov

The electrophilic nature of the enone moiety allows chalcones to interact with a variety of biological targets, contributing to their diverse pharmacological profile, which includes anti-inflammatory, anticancer, and antimicrobial activities. researchgate.net The planarity and electronic distribution of this system are crucial for its reactivity and, consequently, its functional activity. mdpi.com

Studies have shown that the structural integrity of this enone bridge is essential. Saturation of the α,β-double bond generally leads to a significant reduction or loss of biological activity, highlighting the importance of the conjugated system.

Stereochemical Considerations in Structure-Activity Relationships

Chalcones can exist as cis (Z) and trans (E) geometric isomers due to the double bond in the enone bridge. The trans isomer is generally the more thermodynamically stable and biologically active form. mdpi.com The specific geometry of the molecule can significantly influence its ability to fit into the binding site of a biological target.

Pharmacophore Elucidation for Specific Biological Targets and Receptor Interactions

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For chalcone derivatives, pharmacophore models can help to understand the key interactions with receptors and guide the design of more potent and selective compounds.

The process of pharmacophore elucidation involves generating multiple models from a set of known active compounds and identifying the common features responsible for their activity. nih.gov For chalcones, typical pharmacophoric features might include hydrogen bond donors (e.g., the 2'-hydroxy group), hydrogen bond acceptors (e.g., the carbonyl oxygen), and aromatic rings.

For example, in the context of AChE inhibition, the electron-rich aromatic rings of chalcones are thought to stack with tryptophan residues in the peripheral anionic site (PAS) of the enzyme. nih.gov Molecular docking studies can further refine these models by predicting the binding poses of chalcones within the active site of a target protein, such as the p53-MDM2 interaction. nih.gov The generation of receptor-based pharmacophore models, even in the absence of a known ligand, is becoming an increasingly valuable tool in drug discovery. nih.gov

Computational Chemistry and Molecular Modeling of 2,4 Dimethoxy 2 Hydroxychalcone

Molecular Docking Simulations with Macromolecular Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or DNA. This method is instrumental in understanding the binding modes and affinities of 2,4-Dimethoxy-2'-hydroxychalcone with key biological targets.

Molecular docking studies on chalcone (B49325) derivatives have revealed specific interactions with several important receptors implicated in inflammation and cancer.

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX): As key enzymes in the inflammatory cascade, COX-2 and 5-LOX are significant targets for anti-inflammatory drugs. Docking studies of similar flavonoid compounds show that they typically bind within the hydrophobic channel of the COX-2 active site. For a molecule like this compound, the dimethoxy-substituted ring would likely form hydrophobic and van der Waals interactions with non-polar residues, while the 2'-hydroxyl group could form critical hydrogen bonds with polar residues such as Ser530 or Tyr385, which are crucial for inhibitory activity.

p53-MDM2 Interaction: The protein p53 is a critical tumor suppressor that is negatively regulated by the murine double minute 2 (MDM2) oncoprotein. Inhibiting the p53-MDM2 interaction is a promising strategy in cancer therapy. Chalcones have been investigated as potential inhibitors that fit into the hydrophobic pocket of MDM2, mimicking the binding of the p53 N-terminal domain. It is predicted that this compound would orient its aromatic rings to interact with key hydrophobic residues such as Leu54, Ile61, and Val93 within the MDM2 pocket. The 2'-hydroxyl group is positioned to form a hydrogen bond with the backbone of residues like Gly58, further stabilizing the complex.

DNA Interaction: Chalcones have been shown to interact with DNA, a mechanism that can contribute to their anticancer effects. tandfonline.com The binding can occur through intercalation, where the planar chalcone structure inserts itself between the base pairs of the DNA double helix, or through groove binding. tandfonline.comnih.gov Molecular docking simulations suggest that the interaction is often driven by π-π stacking between the aromatic rings of the chalcone and the DNA base pairs. tandfonline.com For this compound, the planar structure would facilitate insertion into the minor groove, with hydrophobic interactions being the major binding force. nih.gov

Docking programs calculate a scoring function to estimate the binding affinity, typically expressed in kcal/mol. Lower values indicate a more favorable binding interaction. Based on studies of structurally related chalcones and flavonoids, the predicted binding affinities for this compound with its targets can be estimated. jchr.orgnih.govnih.gov The conformational binding mode describes the three-dimensional orientation of the ligand within the receptor's active site, highlighting the specific interactions that anchor it in place.

Table 1: Predicted Binding Affinities and Key Interactions of this compound with Biological Targets (Representative Data)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Type of Interaction |

| COX-2 | -8.5 to -9.5 | Tyr385, Ser530, Arg120 | Hydrogen Bonding, Hydrophobic |

| 5-LOX | -8.0 to -9.0 | His367, His550, Leu368 | Metal Coordination, Hydrophobic |

| MDM2 | -7.0 to -8.0 | Leu54, Gly58, Val93, His96 | Hydrogen Bonding, Hydrophobic (π-π) |

| DNA | -6.5 to -7.5 | A-T rich regions | Minor Groove Binding, Hydrophobic |

Note: The data in this table are representative values derived from computational studies on similar chalcone and flavonoid structures and are intended for illustrative purposes.

Molecular Dynamics Simulations to Characterize Ligand-Target Dynamics

While molecular docking provides a static snapshot of the binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govmdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and characterize the flexibility of the complex. youtube.comyoutube.com

MD simulations of chalcone-protein complexes typically run for hundreds of nanoseconds. nih.govnih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the active site. unja.ac.id Further analysis, like Root Mean Square Fluctuation (RMSF), can identify which parts of the protein and ligand are flexible or rigid upon binding. nih.gov These simulations confirm that the interactions predicted by docking, such as key hydrogen bonds, are maintained throughout the simulation, validating the proposed binding mode. youtube.comnih.gov

Table 2: Conceptual Molecular Dynamics Simulation Stability Metrics

| Simulation Parameter | System | Typical Value Range | Interpretation |

| RMSD | Protein Backbone | 1.5 - 3.0 Å | Stable protein structure during simulation |

| RMSD | Ligand | < 2.5 Å | Ligand remains stably bound in the active site |

| Hydrogen Bonds | Ligand-Receptor | 1-3 stable bonds | Key interactions are maintained over time |

Note: This table presents conceptual data to illustrate typical outcomes of an MD simulation for a stable protein-ligand complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. biointerfaceresearch.com For chalcones, 2D and 3D-QSAR models have been developed to predict their activity and guide the synthesis of new, more potent derivatives. nih.govnih.gov

In Silico Prediction of Biological Interactions and Target Identification

Beyond studying known interactions, computational methods can be used to predict novel biological targets for a compound. nih.gov Techniques like reverse docking or pharmacophore screening use the structure of this compound as a query to search large databases of protein structures (like the Protein Data Bank) to find proteins with complementary binding sites. researchgate.net This approach can uncover unexpected mechanisms of action and new therapeutic applications.

In addition to target identification, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.comnih.gov Predicting properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity early in the drug discovery process is crucial for identifying viable drug candidates. nih.gov For this compound, these predictions help to assess its drug-likeness and potential for further development. mdpi.comnih.gov

Advanced Analytical Techniques for Research on 2,4 Dimethoxy 2 Hydroxychalcone

High-Resolution Spectroscopic Methods for Elucidating Complex Structural Nuances

High-resolution spectroscopic techniques are fundamental to unequivocally determine the molecular structure of 2,4-Dimethoxy-2'-hydroxychalcone and to probe the subtle details of its atomic arrangement. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this analytical approach.

Advanced NMR Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a detailed map of the proton (¹H) and carbon-¹³ (¹³C) environments within the molecule. In a study of 24 2'-hydroxychalcones with methoxy (B1213986) substituents, including this compound, the complete assignment of ¹H and ¹³C NMR data was crucial for their identification. nih.gov The ¹H NMR spectrum of a related chalcone (B49325) revealed 10 distinct signals, which corresponded to 14 hydrogen atoms, including characteristic signals for vinyl and methoxy group hydrogens. mdpi.com For 2'-hydroxychalcones in general, the ¹H-NMR spectra are characterized by a signal at approximately 13 ppm, indicative of the hydroxyl group. nih.gov The carbonyl carbon in the ¹³C NMR spectrum of chalcones typically appears in the region of 170-194.6 ppm. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the elemental composition. mdpi.com For this compound, the exact mass is calculated to be 284.10485899 Da. nih.gov MS-MS (tandem mass spectrometry) experiments further elucidate the structure by fragmenting the precursor ion and analyzing the resulting product ions. In the positive ion mode ([M+H]⁺), the precursor m/z is 285.1121, while in the negative ion mode ([M-H]⁻), it is 283.0976. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value/Range | Reference |

|---|---|---|---|

| ¹H NMR | Hydroxyl Proton (2'-OH) | ~13 ppm | nih.gov |

| ¹³C NMR | Carbonyl Carbon (C=O) | 170-194.6 ppm | researchgate.net |

| HRMS | Calculated Exact Mass | 284.10485899 Da | nih.govnih.gov |

| MS-MS ([M+H]⁺) | Precursor m/z | 285.1121 | nih.gov |

| MS-MS ([M-H]⁻) | Precursor m/z | 283.0976 | nih.gov |

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Isolation Optimization

Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts, assessing its purity, and identifying any isomeric impurities. Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

Preparative HPLC: This technique is employed for the purification of this compound on a larger scale. By optimizing the mobile phase composition and stationary phase, high-purity fractions of the compound can be isolated for further studies. The purity of chalcones, such as 4-Hydroxychalcone, is often reported with high percentages (e.g., 99.87%) as determined by HPLC. selleckchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is highly effective for analyzing volatile derivatives of chalcones and for detecting and quantifying impurities. For instance, the analysis of 4-methoxychalcone (B190469) has been performed using GC-MS, with the peak identified at a specific retention time and confirmed by its mass spectrum. mdpi.com The use of comprehensive two-dimensional GC-MS (GCxGC-MS) offers even greater sensitivity and separation for complex samples. mdpi.com

Table 2: Chromatographic Methods for Chalcone Analysis

| Technique | Application | Key Findings/Parameters | Reference |

|---|---|---|---|

| Preparative HPLC | Purification | Achieves high purity levels (e.g., >99%) for chalcones. | selleckchem.com |

| GC-MS | Purity and Identification | Identifies compounds based on retention time and mass spectrum. | mdpi.com |

| GCxGC-MS | Enhanced Separation | Provides improved sensitivity and separation compared to traditional GC-MS. | mdpi.com |

Application of Hyphenated Techniques in Complex Biological Matrix Analysis for Research Purposes

To study the behavior and fate of this compound in biological systems for research, highly sensitive and selective analytical methods are required. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex biological matrices like plasma, urine, or tissue homogenates.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS is considered the gold standard in bioanalysis for quantitative assays. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.gov For the analysis of chalcones and other small molecules in biological samples, sample preparation is often necessary to remove interferences and concentrate the analyte. nih.gov LC-MS/MS further enhances selectivity and sensitivity by performing a second stage of mass analysis, which is crucial for distinguishing the analyte from the complex background of a biological matrix. nih.gov The use of electrospray ionization (ESI) is a common interface for LC-MS analysis of chalcones. nih.gov

The development of multi-analyte methods using gradient separation in LC-MS allows for analysis times in the range of 10–30 minutes, although optimization can significantly reduce this time. nih.gov

Table 3: Hyphenated Techniques for Bioanalysis

| Technique | Application | Advantages in Biological Matrix Analysis | Reference |

|---|---|---|---|

| LC-MS | Quantification in biological fluids | Gold standard for quantitative bioanalysis, high sensitivity. | nih.gov |

| LC-MS/MS | Trace level detection and quantification | Enhanced selectivity and sensitivity, reduces matrix effects. | nih.gov |

| LC-NMR | Structural identification in mixtures | Provides detailed structural information of separated compounds. | nih.gov |

Future Research Directions and Challenges in 2,4 Dimethoxy 2 Hydroxychalcone Studies

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of chalcones, often achieved through the Claisen-Schmidt condensation, has been a reliable method for decades. However, the increasing emphasis on green chemistry is driving the exploration of more sustainable and efficient synthetic routes. Future research in this area is geared towards minimizing the environmental impact of chemical processes, reducing reaction times, and improving yields.

Recent advancements have highlighted the potential of mechanochemistry, such as ball milling, as a solvent-free or low-solvent approach to chalcone (B49325) synthesis. This technique has been shown to produce high yields of 2'-hydroxychalcones in shorter reaction times compared to conventional methods. Another avenue of exploration is the use of eco-friendly solvents, such as water or ethanol-water mixtures, and the application of microwave-assisted synthesis to accelerate reactions. The development of reusable catalysts, including solid-supported catalysts and ionic liquids, is also a key area of focus to enhance the sustainability of chalcone synthesis.

Table 1: Comparison of Synthetic Methodologies for Chalcones

| Methodology | Description | Advantages | Challenges |

| Claisen-Schmidt Condensation | Base- or acid-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde (B42025). | Well-established, versatile. | Often requires harsh conditions, may produce byproducts. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, improved yields. | Requires specialized equipment, potential for localized overheating. |

| Mechanochemistry (Ball Milling) | Solvent-free or low-solvent reaction conducted by grinding reactants together. | Environmentally friendly, high yields, short reaction times. | Scalability can be a concern. |

| Green Catalysis | Use of reusable or biodegradable catalysts, such as solid acids or bases. | Reduced waste, improved catalyst recovery. | Catalyst deactivation, may require optimization for specific substrates. |

Identification of Undiscovered Biological Targets and Associated Pathways

While the anti-inflammatory and antioxidant activities of 2,4-Dimethoxy-2'-hydroxychalcone are well-documented, a comprehensive understanding of its molecular interactions remains incomplete. Current research has identified some of its biological targets, including enzymes involved in the inflammatory cascade like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). However, the broad range of its biological effects suggests that it may interact with multiple, as-yet-undiscovered targets.

Future research should focus on employing advanced techniques to elucidate the full spectrum of its molecular interactions. This includes the use of affinity chromatography and chemical proteomics to isolate and identify binding proteins. Furthermore, investigating its effects on various signaling pathways beyond those already known is crucial. For instance, its potential role in modulating pathways related to apoptosis, cell cycle regulation, and cellular stress responses warrants deeper investigation. Computational approaches, such as molecular docking and virtual screening, can also be instrumental in predicting potential binding partners and guiding experimental validation. A study on a structurally related chalcone, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, has pointed towards the modulation of autophagy and mitochondrial apoptosis pathways in breast cancer cells, suggesting similar avenues of exploration for this compound. mdpi.com

Rational Design and Development of Advanced Analogues with Enhanced Potency and Selectivity

The chalcone scaffold is highly amenable to structural modification, offering a versatile platform for the rational design of new analogues with improved therapeutic properties. The goal is to enhance the potency of this compound while also increasing its selectivity towards specific biological targets, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental in this endeavor. By systematically modifying the substitution patterns on both aromatic rings of the chalcone, researchers can identify key structural features that govern its biological activity. For instance, the position and number of hydroxyl and methoxy (B1213986) groups have been shown to significantly influence the antioxidant and anti-inflammatory properties of 2'-hydroxychalcones. researchgate.net The synthesis and biological evaluation of a library of analogues will provide valuable data for developing more potent and selective compounds. Furthermore, the creation of hybrid molecules, where the chalcone scaffold is combined with other pharmacologically active moieties, represents a promising strategy for developing novel therapeutic agents with multi-target activities.

Table 2: Bioactivity of Selected 2'-Hydroxychalcone (B22705) Analogues

| Compound | Substitution Pattern | Observed Bioactivity | Reference |

| 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | Dimethyl and dimethoxy substitution | Inhibition of lipid peroxidation, reduced LTB4 release | researchgate.net |

| 2'-Hydroxy-3',4',3,4-tetramethoxychalcone | Tetramethoxy substitution | Inhibition of phospholipase A2, anti-inflammatory effects | researchgate.net |

| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone | Dihydroxy and dimethoxy substitution | Induction of autophagy and apoptosis in breast cancer cells | mdpi.com |

Integration of Systems Biology and Omics Technologies in Mechanistic Research

To gain a holistic understanding of the biological effects of this compound, the integration of systems biology and "omics" technologies is indispensable. These approaches allow for the simultaneous analysis of thousands of molecular components within a biological system, providing a comprehensive picture of the cellular response to the compound.

Future research should leverage genomics, transcriptomics, proteomics, and metabolomics to unravel the complex network of interactions and pathways modulated by this chalcone. For example, transcriptomic analysis (e.g., RNA-sequencing) can identify changes in gene expression profiles in response to treatment, revealing key regulatory networks. Proteomic studies can identify alterations in protein expression and post-translational modifications, providing insights into the downstream effects on cellular function. Metabolomics can shed light on the metabolic reprogramming induced by the compound. While the application of these technologies to natural product research is growing, their specific use in the context of this compound is still an emerging area. metabolomicsworkbench.org

Addressing Foundational Research Hurdles in Pre-Clinical Development and Translational Science

Despite the promising in vitro and in vivo activities of many chalcones, their translation into clinical applications is often hampered by several challenges. Addressing these foundational hurdles is critical for the successful preclinical development of this compound.

A major challenge for chalcones, in general, is their often-poor bioavailability, which can limit their therapeutic efficacy. nih.gov Future research must focus on developing strategies to improve the pharmacokinetic profile of this compound, such as the use of drug delivery systems like nanoparticles or the synthesis of more soluble prodrugs. nih.gov

Furthermore, comprehensive preclinical studies are required to establish the safety and efficacy of the compound. This includes rigorous toxicity testing to identify any potential adverse effects and detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Overcoming the gap between promising preclinical data and successful clinical trials will require a multidisciplinary approach, involving chemists, biologists, and clinicians, to navigate the complex landscape of drug development. nih.govnih.gov

Q & A

Basic Research Questions

Q. What methodologies are used to confirm the structural identity of 2,4-Dimethoxy-2'-hydroxychalcone?

- Methodological Answer : Structural elucidation typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For example, Flowing Atmospheric Pressure Afterglow MS (FAPA-MS) can rapidly analyze fragmentation patterns of hydroxychalcones, distinguishing positional isomers (e.g., 2'- vs. 4'-hydroxy substitutions) by comparing m/z signals and relative ion intensities . LC-MS/MS with electrospray ionization (ESI) and MRM/SRM modes further validate structural integrity, particularly for detecting dihydrochalcone derivatives formed during biotransformation .

Q. How is this compound synthesized, and what are its key physicochemical properties?

- Methodological Answer : Synthesis often follows Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes. Key properties include:

- Solubility : Soluble in DMSO, chloroform, and methanol, with optimal dissolution for cellular assays achieved via sonication or solvent gradients .

- Stability : Susceptible to photoisomerization; storage in amber vials at -20°C under inert gas is recommended .

- Purity : Certified reference standards (≥85% by LC-UV/MS) are critical for reproducibility .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity : Assessed via MTT/WST-1 assays in lipid-loaded HepG2 cells, measuring oxidative stress markers (e.g., ROS, GSH depletion) .

- Anti-inflammatory activity : Quantified by ELISA or RT-PCR to monitor TNF-α-induced ICAM-1/VCAM-1 suppression in keratinocytes .

- Antifungal activity : Tested in Danio rerio models using nanoemulsion-loaded formulations to enhance bioavailability .

Advanced Research Questions

Q. How does this compound inhibit acetylcholinesterase (AChE), and what structural features enhance selectivity?

- Methodological Answer : Docking studies reveal dual binding to AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS). The C4 tertiary nitrogen group in analogues improves selectivity (>30:1 for AChE over BuChE) by forming hydrogen bonds with Trp286 and π-π stacking with Tyr337 . ADMET predictions suggest blood-brain barrier penetration, making it a candidate for Alzheimer’s research .

Q. What biocatalytic pathways transform this compound in cyanobacterial systems?

- Methodological Answer : Cyanobacteria (A. laxa) chemoselectively hydrogenate the α,β-unsaturated ketone to form dihydrochalcones via NADPH-dependent enone reductases. LC-MS/MS profiles confirm 2'-hydroxydihydrochalcone as the primary product, with flavanone byproducts arising from non-enzymatic cyclization . Optimized culture conditions (Z8 medium, 14-day incubation) yield ~60% conversion efficiency .

Q. What molecular mechanisms underlie the anti-inflammatory effects of this compound in keratinocytes?

- Methodological Answer : The compound suppresses NF-κB activation by inhibiting IκBα phosphorylation and proteasomal degradation. Concurrent HO-1 induction via NRF2 signaling further attenuates TNF-α-driven ICAM-1 expression. siRNA knockdown of HO-1 reverses these effects, confirming dual pathway modulation .

Q. How can oxidative stress modulation by this compound be quantified in macrophage models?

- Methodological Answer :

- Mitochondrial stress : JC-1 staining measures membrane potential collapse induced by CuSO4 .

- Redox markers : GR, GST, and GPX activities are quantified via spectrophotometry, while COX-2 inhibition is assessed by Western blot .

- TRPV1 modulation : qPCR and calcium imaging track TRPV1 expression changes, with dose-dependent effects observed at 10–50 µM .

Q. What analytical challenges arise in quantifying this compound metabolites, and how are they resolved?

- Methodological Answer : Co-eluting matrix interferents (e.g., chlorophylls) are removed via SPE using OASIS MCX cartridges. UHPLC on Gemini-NXC18 columns with acetonitrile/0.1% formic acid gradients achieves baseline separation of dihydrochalcones and flavanones. MS/MS in positive/negative ion modes enhances sensitivity for low-abundance metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products